(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine

Description

Molecular Architecture

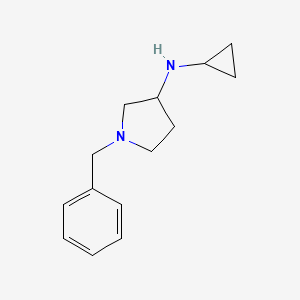

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine (C₁₄H₂₀N₂) consists of a five-membered pyrrolidine ring with a benzyl group at the 1-position and a cyclopropylamine moiety at the 3-position. The molecular weight is 216.32 g/mol, and the SMILES notation (C1CN(C[C@@H]1NC2CC2)CC3=CC=CC=C3) highlights the stereochemistry at the pyrrolidine C3 carbon. The benzyl group introduces aromaticity, while the cyclopropane ring imposes steric constraints that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂ |

| Molecular Weight (g/mol) | 216.32 |

| SMILES | C1CN(C[C@@H]1NC2CC2)CC3=CC=CC=C3 |

| IUPAC Name | (3R)-1-benzyl-N-cyclopropylpyrrolidin-3-amine |

The compound’s nitrogen atoms at the pyrrolidine and cyclopropylamine positions enable hydrogen bonding and protonation, critical for interactions with biological targets.

3D Conformational Analysis

PubChem3D generates up to 500 conformers for this compound using the MMFF94s force field, with an average of ~110 conformers per structure. The first ten diverse conformers, accessible via PubChem’s 3D viewer, exhibit RMSD values reflecting torsional flexibility at the pyrrolidine-cyclopropylamine junction. Key torsion angles include:

- C3-N-Cyclopropane (θ₁): Ranges from 60° to 120°, influencing amine group orientation.

- Benzyl-pyrrolidine (θ₂): Varies between 90° and 180°, modulating aromatic ring positioning.

Conformational stability is enhanced by intramolecular hydrogen bonding between the pyrrolidine nitrogen and cyclopropylamine hydrogen.

Stereochemical Isomers and Enantiomers

The chiral center at the pyrrolidine C3 position generates two enantiomers:

Chiral separation via HPLC using CYCLOBOND™ CSPs (cyclodextrin-based phases) achieves baseline resolution, with enantiomeric excess (e.e.) >98%. The (R)-enantiomer shows higher binding affinity to kinase targets in computational models, as demonstrated in studies of analogous pyrazolo[1,5-a]pyrimidine inhibitors.

Table 2: Enantiomer Comparison

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| CAS Number | 1354000-35-3 | 1353994-13-4 |

| Specific Rotation | +24.5° (c=1, CHCl₃) | -23.8° (c=1, CHCl₃) |

| Biological Activity | Higher kinase binding | Reduced potency |

Related Structural Analogues

Structural modifications yield derivatives with varied properties:

1. N-((S)-1-Benzyl-pyrrolidin-3-yl)-5-chloro-4-(cyclopropanecarbonyl-amino)-2-methoxy-benzamide (CID 9802631)

- Modification: Addition of chlorobenzamide and methoxy groups.

- Impact: Enhanced hydrogen bonding with kinases (e.g., CSNK2) via amide-triazole interactions.

2. 1-Benzyl-2-cyclopropylpyrrolidin-3-amine (CID 83689794)

- Modification: Cyclopropyl group at pyrrolidine C2 instead of C3.

- Impact: Altered steric bulk reduces conformational flexibility.

3. (3S)-N-benzyl-1-cyclopropylpiperidin-3-amine (CID 95912398)

- Modification: Pyrrolidine replaced by piperidine.

- Impact: Increased basicity due to the six-membered ring.

Table 3: Structural Analogues

Properties

IUPAC Name |

1-benzyl-N-cyclopropylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-14(11-16)15-13-6-7-13/h1-5,13-15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTXVNRPINIIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine typically involves the reaction of a benzyl-protected pyrrolidine derivative with a cyclopropylamine. One common method includes the use of benzylamine and cyclopropylamine as starting materials. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary and secondary amine groups in (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine participate in alkylation and acylation reactions. For example:

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (NaHCO₃, H₂O/CH₃CN) yields tert-butyl carbamate derivatives (65.2% yield) .

- Benzylation : The pyrrolidine nitrogen undergoes benzylation using benzyl chloride or benzaldehyde with NaBH(OAc)₃ as a reductant .

Table 1: Alkylation/Acylation Reagents and Products

Nucleophilic Substitution

The cyclopropyl amine moiety acts as a nucleophile in substitution reactions:

- Isobutylchloroformate Coupling : Reacts with carboxylic acids (e.g., 3-trifluoromethylbenzoylamino-acetic acid) in THF at -10°C to form amides (69% yield) .

- Methanesulphonic Acid Ester Intermediates : Used in autoclave conditions to generate substituted pyrrolidines .

Mechanistic Pathway :

Oxidation and Reduction

- Oxidation : The pyrrolidine ring can undergo oxidation with KMnO₄ or CrO₃ to form pyrrolidinone derivatives.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) removes benzyl protecting groups but may reduce cyclopropyl rings partially .

Table 2: Redox Reactions

| Reaction Type | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Cyclopropane Reduction | H₂/Pd-C | Partially reduced cyclopropane | Side reaction during debenzylation | |

| Pyrrolidine Oxidation | KMnO₄ | Pyrrolidinone | Theoretical pathway |

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under specific conditions:

- Acid-Catalyzed Ring Opening : In the presence of HCl or TFA, the cyclopropane ring opens to form linear amines .

- Thermal Rearrangement : Heating in polar solvents (e.g., DMF) induces strain-driven ring expansion or cleavage .

Example :

Comparative Reactivity with Analogues

| Compound | Key Reaction | Outcome |

|---|---|---|

| (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine | Nucleophilic substitution | Higher steric hindrance reduces reaction rates vs. cyclopropyl analog |

| 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol | Oxidation | Forms ketones or aldehydes more readily due to ethanol side chain |

Key Research Findings

Scientific Research Applications

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine has diverse applications in scientific research, including:

Medicinal Chemistry: It is used in the design and synthesis of new pharmaceutical compounds with potential therapeutic effects.

Drug Design: Its unique structure makes it a valuable scaffold for developing new drugs targeting specific biological pathways.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biological Studies: Researchers use it to study its effects on various biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations :

Key Observations :

- Efficiency : The target compound’s synthesis via telescoped amidation () contrasts with the low-yielding Cu(I)-mediated coupling in , highlighting the challenges of cyclopropane integration.

- Catalyst Dependency : Copper-based catalysts () are critical for heterocyclic coupling, whereas the target compound’s synthesis relies on stoichiometric amine usage ().

Key Observations :

- Pharmacophore Diversity : The pyrazole-based analogue () incorporates an aromatic heterocycle, enhancing π-π stacking interactions absent in the pyrrolidine-cyclopropylamine system.

Biological Activity

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzyl group attached to a pyrrolidine ring, which is further connected to a cyclopropyl group. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

The synthesis of this compound typically involves reductive amination, where cyclopropyl ketone reacts with (R)-1-benzyl-pyrrolidine, often using sodium cyanoborohydride as a reducing agent. Chiral resolution techniques may also be employed to isolate the desired enantiomer from racemic mixtures.

Table 1: Synthetic Methods for this compound

| Method | Description |

|---|---|

| Reductive Amination | Reaction of cyclopropyl ketone with (R)-1-benzyl-pyrrolidine using reducing agents. |

| Chiral Resolution | Techniques such as chiral chromatography to isolate specific enantiomers. |

| Industrial Production | Continuous flow reactors and chiral catalysts for large-scale synthesis. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor, modulating biochemical pathways by binding to active sites and influencing signal transduction processes .

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

1. Enzyme Inhibition:

- It has been shown to inhibit certain enzymes, which can be beneficial in drug design aimed at targeting specific diseases .

2. Neurotransmitter Interaction:

- The compound may interact with neurotransmitter receptors, potentially influencing neuronal activity and offering therapeutic benefits in neurological disorders.

3. Anticancer Potential:

- Preliminary studies suggest that derivatives of this compound may possess anticancer properties, particularly through mechanisms that involve apoptosis induction in cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study 1: Antitumor Activity

In a study evaluating compounds similar to this compound, one derivative demonstrated significant inhibitory effects on cancer cell proliferation with an IC50 value in the nanomolar range against various cancer cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve cognitive function in animal models, suggesting its potential application in treating Alzheimer's disease .

Comparative Analysis

Comparing this compound with similar compounds reveals unique properties:

Table 2: Comparison of Biological Activities

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Enzyme inhibition, anticancer activity | Chiral nature enhances selectivity |

| ((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine | Similar activity but different selectivity | Enantiomeric differences affect binding |

| Cyclopropylamine | Basic amine properties | Lacks additional functional groups |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine, and what methodological considerations are critical for reproducibility?

- Answer : A common approach involves coupling cyclopropanamine with a benzyl-pyrrolidine precursor. For example, copper(I)-catalyzed reactions (e.g., using CuBr) under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO at 35°C for 48 hours have been employed for similar cyclopropyl-amine derivatives . Key considerations include stoichiometric ratios, inert atmosphere, and post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .

Q. What safety protocols should be followed given limited toxicological data for this compound?

- Answer : Adopt precautionary measures for handling amines and benzyl derivatives:

- Use PPE (gloves, goggles) and work in a fume hood.

- For skin/eye exposure, flush with water for 15+ minutes and consult a physician .

- Toxicity studies should prioritize acute exposure assessments (e.g., LD50 in rodent models) and mutagenicity screening (Ames test) due to structural analogs showing unknown toxicological profiles .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, particularly in copper-catalyzed systems?

- Answer : Low yields (e.g., 17.9% in similar syntheses ) may arise from side reactions or catalyst deactivation. Strategies include:

- Screening ligands (e.g., 1,10-phenanthroline) to stabilize Cu(I).

- Solvent optimization (e.g., DMF vs. DMSO) to enhance solubility.

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved when characterizing this compound?

- Answer : Discrepancies may stem from stereoisomerism or impurities. Methodological steps:

- Compare experimental / NMR shifts with computational predictions (DFT-based tools like Gaussian).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Validate purity via HPLC-MS and elemental analysis .

Q. What computational modeling approaches predict the reactivity of the cyclopropyl-amine moiety in nucleophilic substitutions?

- Answer : Density Functional Theory (DFT) can model transition states and charge distribution. For example:

- Calculate Fukui indices to identify nucleophilic sites on the cyclopropane ring.

- Simulate reaction pathways (e.g., ring-opening under acidic conditions) using software like Gaussian or ORCA .

Q. How do steric and electronic effects of the benzyl-pyrrolidine group influence the compound’s biological activity?

- Answer : Structure-activity relationship (SAR) studies can be conducted by:

- Synthesizing analogs with substituted benzyl groups (e.g., electron-withdrawing -NO₂ vs. donating -OCH₃).

- Testing inhibitory activity in enzyme assays (e.g., monoamine oxidase) to correlate substituent effects with potency .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in biological assay results across studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.